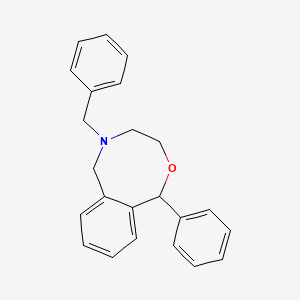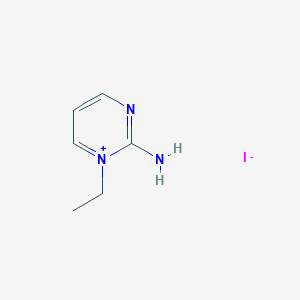
2,5-Dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dipyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of acylhydrazines using dehydrating agents. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dipyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
2,5-Dipyridin-3-yl-1,3,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dipyridin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division.
Protein Binding: It can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2,5-dimethyl-1,3,4-oxadiazole share similar structural features and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 2,5-dipyridin-4-yl-1,3,4-oxadiazole and 2,5-dipyridin-2-yl-1,3,4-oxadiazole are structurally related and have similar applications.
Uniqueness
2,5-Dipyridin-3-yl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
684258-82-0 |
|---|---|
Molecular Formula |
C12H9ClN4O5 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
2,5-dipyridin-3-yl-1,3,4-oxadiazole;perchloric acid |
InChI |
InChI=1S/C12H8N4O.ClHO4/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI Key |
BOIOLBATFVNBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)



![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)

![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)


